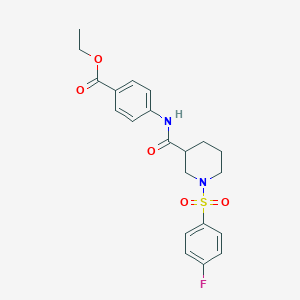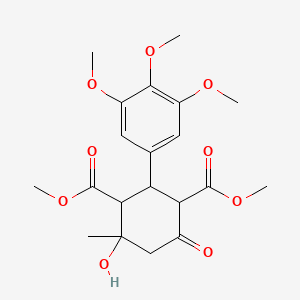
ethyl 4-(1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamido)benzoate
Vue d'ensemble
Description
Ethyl 4-(1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamido)benzoate is a synthetic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
The synthesis of ethyl 4-(1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions . . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
Ethyl 4-(1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Ethyl 4-(1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 4-(1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The fluorophenyl and sulfonyl groups play a crucial role in binding to these targets, which may include enzymes and receptors. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes . The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Ethyl 4-(1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamido)benzoate can be compared with other piperidine derivatives, such as:
1-(4-Fluorophenylsulfonyl)piperidine: This compound shares the fluorophenyl and sulfonyl groups but lacks the benzoate and carboxamido groups.
1-(3,4-Dichlorobenzyl)piperidine: This compound has a similar piperidine ring but different substituents, leading to different biological activities.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of stability, reactivity, and biological activity .
Propriétés
IUPAC Name |
ethyl 4-[[1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O5S/c1-2-29-21(26)15-5-9-18(10-6-15)23-20(25)16-4-3-13-24(14-16)30(27,28)19-11-7-17(22)8-12-19/h5-12,16H,2-4,13-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGMMDHXCGCHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-(4-bromophenyl)propanoate](/img/structure/B4215508.png)

![N,N-diethyl-2-[2-imino-3-(2-phenoxyethyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanamine hydrobromide](/img/structure/B4215518.png)
![methyl 2-[({[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4215537.png)
![12-(4-ethylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4215539.png)
![1-(4-ethylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4215542.png)
![2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B4215559.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B4215564.png)
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)benzyl]amino}carbonothioyl)-2-furamide](/img/structure/B4215572.png)

![8-ethoxy-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4215577.png)

![8-bromo-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B4215588.png)
![1-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-(2-methylphenyl)urea](/img/structure/B4215603.png)
